REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4]C2=[C:6]([CH:20]=1)CN(C)CC=C2C1C=CC(F)=CC=1.C(=O)([O-])[O-].[K+].[K+].[N:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:28]2[CH2:29][CH2:30][CH2:31][CH2:32][NH:27][C:6]=2[CH:20]=1 |f:1.2.3|
|
Name
|
dihydrobenzazepine
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC\2=C(CN(C\C=C2\C2=CC=C(C=C2)F)C)C1
|
Name
|
|
Quantity
|
8.08 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
p-toluenesulfonylhydrazide
|
Quantity
|
5.45 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite
|
Type
|
WASH
|
Details
|
The Celite bed was washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (3 to 5% methanol/dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(CCCCN2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.74 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |